Scaffold-Dependent Recovery of Kinase Inhibitory Potency: PrP vs. PP Core Comparison
In a direct head-to-head comparison, a substituent that exhibited reduced CpCDPK1 inhibitory potency when displayed from a 1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP) scaffold provided notably enhanced efficacy when presented from a 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PrP) scaffold [1]. Specifically, the O-methylated analog (compound 11) on the PP core lost kinase inhibitory activity, whereas the direct PrP analogue (compound 18) recovered the ability to interact with kinase targets [1].
| Evidence Dimension | Scaffold-dependent restoration of kinase inhibition |
|---|---|
| Target Compound Data | PrP compound 18 recovered kinase interaction capacity |
| Comparator Or Baseline | PP compound 11 showed no interaction with 180 quantified human kinases |
| Quantified Difference | Functional recovery of kinase binding from complete loss (0/180 kinases) to detectable interaction |
| Conditions | Kinobead MS-chemoproteomics assay at 50 μM inhibitor concentration, profiling against 180 human kinases |
Why This Matters
This scaffold-dependent restoration of activity demonstrates that the PrP core is not simply a bioisostere of the PP core; it enables fundamentally different SAR outcomes, making the PrP scaffold essential for certain chemotypes.
- [1] Vidadala RSR, et al. 7H-Pyrrolo[2,3-d]pyrimidin-4-amine-Based Inhibitors of Calcium-Dependent Protein Kinase 1 Have Distinct Inhibitory and Oral Pharmacokinetic Characteristics Compared with 1H-Pyrazolo[3,4-d]pyrimidin-4-amine-Based Inhibitors. ACS Infect Dis. 2018;4(4):516-522. doi:10.1021/acsinfecdis.7b00224 View Source
